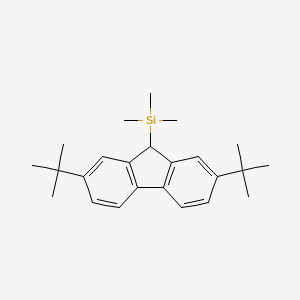
CID 71351007
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “CID 71351007” is a chemical entity listed in the PubChem database. PubChem is a comprehensive resource for chemical information, providing details on the structure, properties, and biological activities of various compounds.
Analyse Des Réactions Chimiques
CID 71351007 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the specific functional groups present in the compound. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or chromium trioxide, while reduction reactions may use reducing agents like lithium aluminum hydride or sodium borohydride. Substitution reactions can occur under acidic or basic conditions, depending on the nature of the substituent groups. The major products formed from these reactions depend on the specific reaction conditions and the nature of the starting material.
Applications De Recherche Scientifique
CID 71351007 has a wide range of scientific research applications. In chemistry, it may be used as a reagent or intermediate in the synthesis of other compounds. In biology, it could be studied for its potential biological activities, such as enzyme inhibition or receptor binding. In medicine, it may be investigated for its therapeutic potential in treating various diseases. In industry, it could be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mécanisme D'action
The mechanism of action of CID 71351007 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity of the compound. For example, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding, thereby inhibiting the enzyme’s activity.
Comparaison Avec Des Composés Similaires
CID 71351007 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or biological activities. For example, compounds with similar functional groups or molecular frameworks may exhibit similar reactivity or biological activity. The comparison can help identify the unique features of this compound, such as its specific binding affinity, selectivity, or potency.
Propriétés
Numéro CAS |
158033-02-4 |
|---|---|
Formule moléculaire |
MgOPbTiW |
Poids moléculaire |
479 g/mol |
InChI |
InChI=1S/Mg.O.Pb.Ti.W |
Clé InChI |
BHDLUMUGDKCMLX-UHFFFAOYSA-N |
SMILES canonique |
O=[W].[Mg].[Ti].[Pb] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


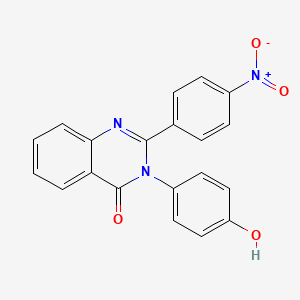

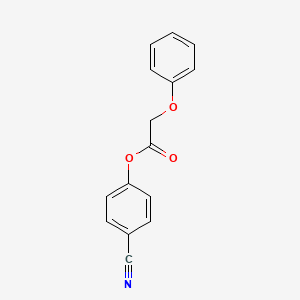
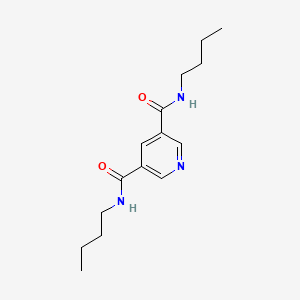
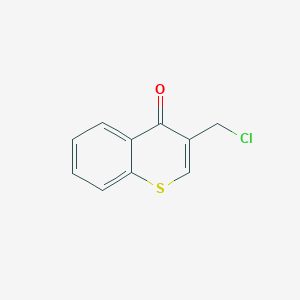
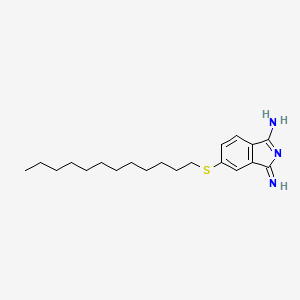

![2-Nitro-4-[(E)-(1-oxo-1lambda~5~-pyridin-4-yl)diazenyl]phenyl thiocyanate](/img/structure/B14273534.png)
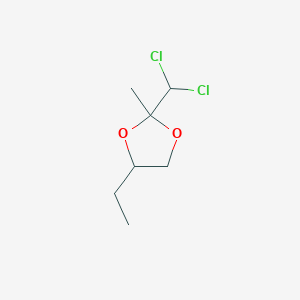
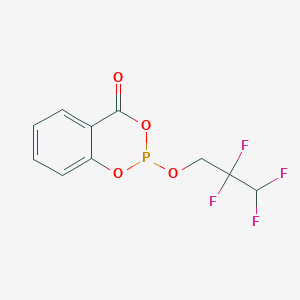


![Bicyclo[4.2.0]octa-1(8),6-diene](/img/structure/B14273562.png)
